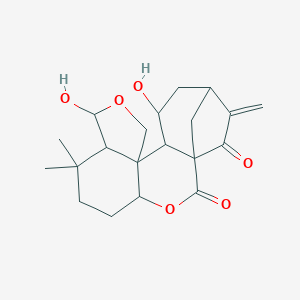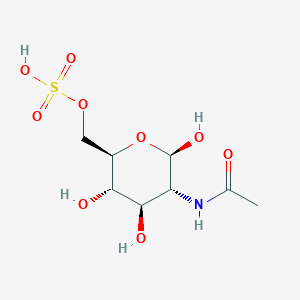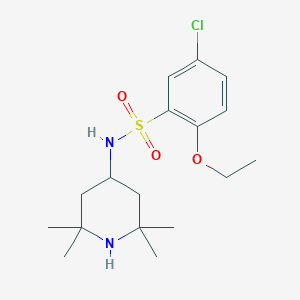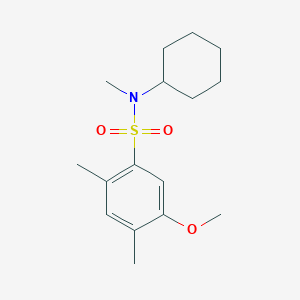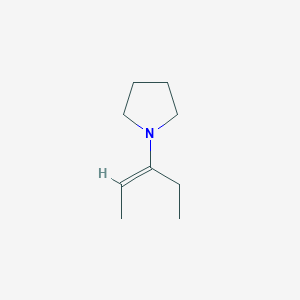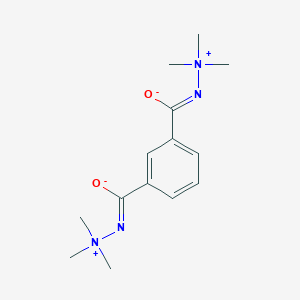
2,2'-Isophthaloyl bis(trimethylhydrazinium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
‘2,2'-Isophthaloyl bis(trimethylhydrazinium)' is a chemical compound that has gained a lot of attention in recent years due to its potential applications in scientific research. This compound is commonly used in the field of biochemistry and pharmacology, where it has been shown to have a wide range of effects on biological systems. In
Wirkmechanismus
The mechanism of action of ‘2,2'-Isophthaloyl bis(trimethylhydrazinium)' is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, which can lead to a reduction in inflammation, oxidative stress, and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that ‘2,2'-Isophthaloyl bis(trimethylhydrazinium)' has a wide range of biochemical and physiological effects on the body. It has been shown to reduce inflammation and oxidative stress, which can lead to a reduction in the risk of chronic diseases such as cancer, heart disease, and diabetes. It has also been shown to have anticancer properties, which can help to prevent the growth and spread of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ‘2,2'-Isophthaloyl bis(trimethylhydrazinium)' is its wide range of applications in scientific research. It has been used in the development of new drugs and therapies for a variety of diseases, and has also been used in the study of biological systems. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for specialized equipment and expertise.
Zukünftige Richtungen
There are many potential future directions for the use of ‘2,2'-Isophthaloyl bis(trimethylhydrazinium)' in scientific research. One area of interest is the development of new drugs and therapies for a variety of diseases, including cancer, heart disease, and diabetes. Another area of interest is the study of the compound's mechanism of action, which could lead to a better understanding of its effects on biological systems. Additionally, there is potential for the use of ‘2,2'-Isophthaloyl bis(trimethylhydrazinium)' in the development of new diagnostic tools and techniques for the detection and treatment of diseases.
Synthesemethoden
The synthesis of ‘2,2'-Isophthaloyl bis(trimethylhydrazinium)' involves the reaction of isophthalic acid with trimethylhydrazine in the presence of a suitable catalyst. The resulting compound is a white crystalline powder that is soluble in water and other polar solvents.
Wissenschaftliche Forschungsanwendungen
‘2,2'-Isophthaloyl bis(trimethylhydrazinium)' has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of effects on biological systems, including anti-inflammatory, antioxidant, and anticancer properties. It has also been used in the development of new drugs and therapies for a variety of diseases.
Eigenschaften
CAS-Nummer |
14338-89-7 |
|---|---|
Produktname |
2,2'-Isophthaloyl bis(trimethylhydrazinium) |
Molekularformel |
C14H22N4O2 |
Molekulargewicht |
278.35 g/mol |
IUPAC-Name |
(1Z,3Z)-1-N,3-N-bis(trimethylazaniumyl)benzene-1,3-dicarboximidate |
InChI |
InChI=1S/C14H22N4O2/c1-17(2,3)15-13(19)11-8-7-9-12(10-11)14(20)16-18(4,5)6/h7-10H,1-6H3 |
InChI-Schlüssel |
RMFRQXCEAXRXOI-UHFFFAOYSA-N |
Isomerische SMILES |
C[N+](C)(C)/N=C(/C1=CC(=CC=C1)/C(=N/[N+](C)(C)C)/[O-])\[O-] |
SMILES |
C[N+](C)(C)N=C(C1=CC(=CC=C1)C(=N[N+](C)(C)C)[O-])[O-] |
Kanonische SMILES |
C[N+](C)(C)N=C(C1=CC(=CC=C1)C(=N[N+](C)(C)C)[O-])[O-] |
Synonyme |
2,2'-IPB-trimethylhydrazinium 2,2'-isophthaloyl bis(trimethylhydrazinium) 2,2'-isophthaloyl bis(trimethylhydrazinium) dihydroxide bis(inner salt) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





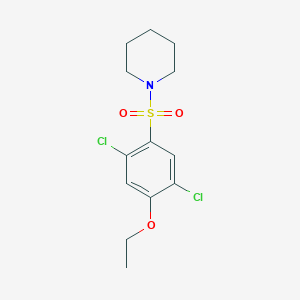
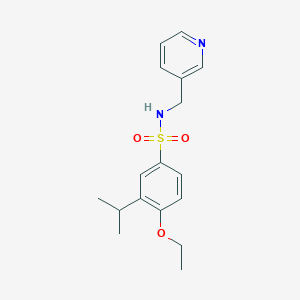


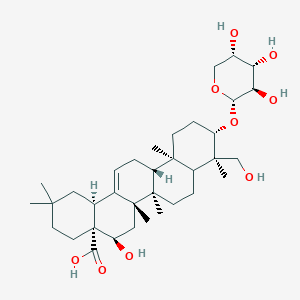
![1-(2-Pyrrolidin-1-ylethyl)-3-[(Z)-[(3Z)-3-(2-pyrrolidin-1-ylethylcarbamothioylhydrazinylidene)butan-2-ylidene]amino]thiourea](/img/structure/B225637.png)
